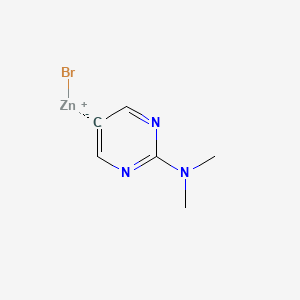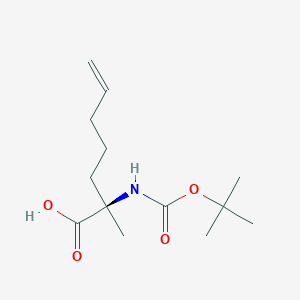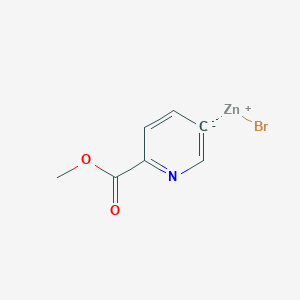
(6-(Methoxycarbonyl)pyridin-3-yl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Methoxycarbonyl)pyridin-3-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The presence of the methoxycarbonyl group at the 6-position and the zinc bromide moiety at the 3-position makes this compound highly reactive and useful in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Methoxycarbonyl)pyridin-3-yl)zinc bromide typically involves the reaction of 6-(methoxycarbonyl)pyridine with a zinc reagent. One common method is the halogen-metal exchange reaction, where 6-(methoxycarbonyl)pyridine is treated with a zinc bromide solution in THF. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically stirred at low temperatures to control the exothermic nature of the halogen-metal exchange reaction.
Chemical Reactions Analysis
Types of Reactions
(6-(Methoxycarbonyl)pyridin-3-yl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The zinc bromide moiety can be replaced by other nucleophiles, such as halides, alkoxides, or amines.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Negishi coupling, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, alkoxides, and amines. The reactions are typically carried out in polar solvents like THF or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Coupling Reactions: Palladium or nickel catalysts are often used in cross-coupling reactions. The reactions are usually performed under an inert atmosphere at temperatures ranging from room temperature to 100°C.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound, while in a substitution reaction with an amine, the product would be an aminopyridine derivative.
Scientific Research Applications
(6-(Methoxycarbonyl)pyridin-3-yl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as peptides and nucleotides, for studying biological processes.
Medicine: It is employed in the development of new drugs and therapeutic agents, particularly in the synthesis of heterocyclic compounds with potential medicinal properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of (6-(Methoxycarbonyl)pyridin-3-yl)zinc bromide involves the formation of reactive intermediates that can undergo various chemical transformations. The zinc bromide moiety acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the electron-withdrawing nature of the methoxycarbonyl group, which stabilizes the intermediate species. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
(6-(Methoxycarbonyl)pyridin-3-yl)zinc chloride: Similar in structure but with a chloride instead of a bromide.
(6-(Methoxycarbonyl)pyridin-3-yl)zinc iodide: Similar in structure but with an iodide instead of a bromide.
(6-(Methoxycarbonyl)pyridin-3-yl)magnesium bromide: Similar in structure but with a magnesium bromide moiety.
Uniqueness
(6-(Methoxycarbonyl)pyridin-3-yl)zinc bromide is unique due to its specific reactivity and stability in THF. The presence of the bromide ion provides a balance between reactivity and stability, making it suitable for a wide range of chemical reactions. Additionally, the methoxycarbonyl group enhances its electron-withdrawing properties, making it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C7H6BrNO2Zn |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
bromozinc(1+);methyl 3H-pyridin-3-ide-6-carboxylate |
InChI |
InChI=1S/C7H6NO2.BrH.Zn/c1-10-7(9)6-4-2-3-5-8-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
XBHAPNUCGJSFKA-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=NC=[C-]C=C1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


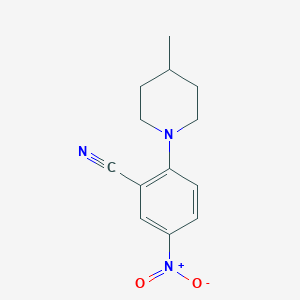
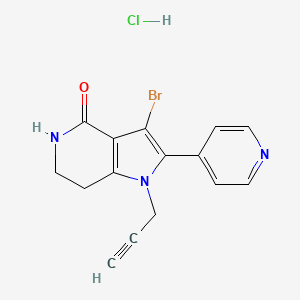
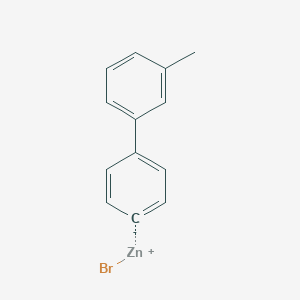
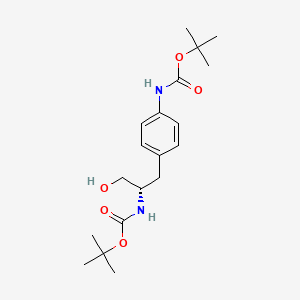


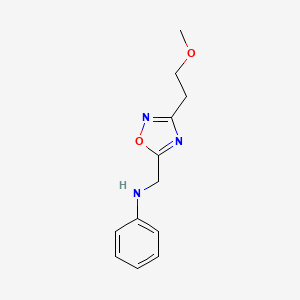
![Ethyl 4-chloro-3-formylbenzo[b]thiophene-2-carboxylate](/img/structure/B14893004.png)
![n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine](/img/structure/B14893022.png)
